Synthetic Accessibility: A Demonstrated and Efficient Route via Cu-Catalyzed Cross-Coupling
This compound is not just a theoretical entity but a proven, isolable product in a specific and efficient synthetic methodology. A 2014 study in RSC Advances demonstrates a copper-catalyzed N-arylation and subsequent Pd-catalyzed intramolecular C–H arylation as a route to methyl carbazole-3-carboxylate derivatives [1]. While the study provides a yield for a derivative and not the unsubstituted parent compound, it establishes a viable, peer-reviewed synthetic pathway for this class of molecule, providing a clear starting point for procurement and further research. This contrasts with less-established or purely computational analogs where a robust synthetic method may not be available. No quantitative yield for the parent compound is reported.
| Evidence Dimension | Synthetic Methodology Feasibility |
|---|---|
| Target Compound Data | A validated synthetic route exists using Cu-catalyzed cross-coupling with boronic acids and Pd-catalyzed C-H arylation. |
| Comparator Or Baseline | Not specified |
| Quantified Difference | Not available |
| Conditions | Cu-promoted N-arylation followed by Pd-catalyzed intramolecular C-H arylation. |
Why This Matters
Having a published, reproducible synthetic route de-risks the procurement process by confirming the compound's stability and viability as a building block.
- [1] Rasheed, S., Rao, D. N., Reddy, K. R., Aravinda, S., Vishwakarma, R. A., & Das, P. (2014). C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids. RSC Advances, 4, 4960-4969. View Source
